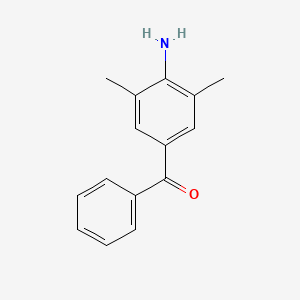
(4-Amino-3,5-dimethylphenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3,5-dimethylphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H15NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with an amino group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5-dimethylphenyl)(phenyl)methanone typically involves the reaction of 4-amino-3,5-dimethylacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3,5-dimethylphenyl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(4-Amino-3,5-dimethylphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of (4-Amino-3,5-dimethylphenyl)(phenyl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: The parent compound, which lacks the amino and methyl substitutions.
4-Aminoacetophenone: A related compound with an amino group and a single phenyl ring.
3,5-Dimethylbenzophenone: A derivative with two methyl groups on the phenyl ring.
Uniqueness
(4-Amino-3,5-dimethylphenyl)(phenyl)methanone is unique due to the presence of both an amino group and two methyl groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other derivatives .
Propriétés
Numéro CAS |
31684-74-9 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
(4-amino-3,5-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H15NO/c1-10-8-13(9-11(2)14(10)16)15(17)12-6-4-3-5-7-12/h3-9H,16H2,1-2H3 |
Clé InChI |
NSJGGFYFARGCTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N)C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


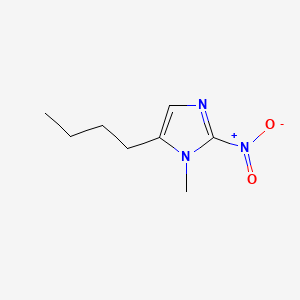
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
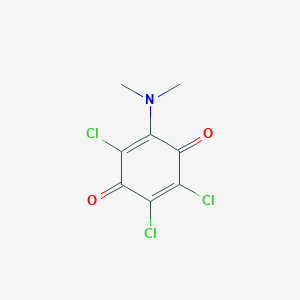
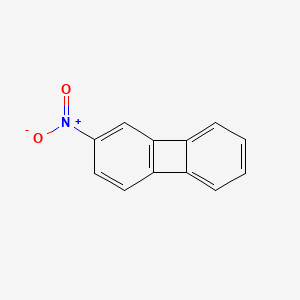

pentasilolane](/img/structure/B14698059.png)
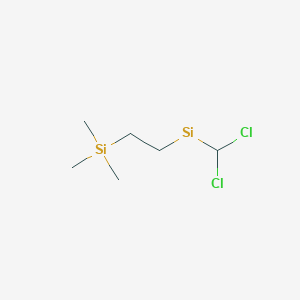
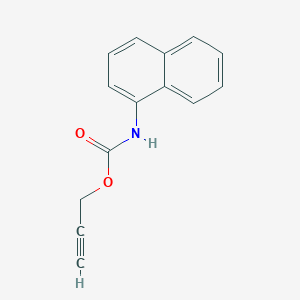

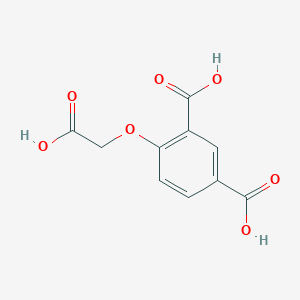
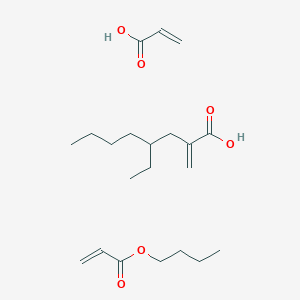
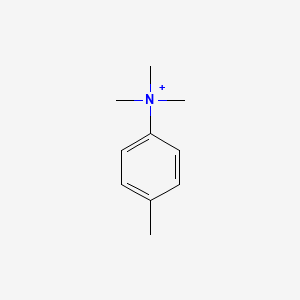
![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
![[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate](/img/structure/B14698117.png)
